3(2H)-Benzofuranone, 2,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 2,5-dimethyl- can be achieved through several methods. One common method involves the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars . This reaction typically requires heat and results in the formation of various flavor compounds, including 3(2H)-Benzofuranone, 2,5-dimethyl-.
Another method involves the use of biosynthetic pathways in fruits and plants. Enzymatic steps convert precursors into the desired compound . Industrial production often relies on chemical synthesis due to the higher yields and control over the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Benzofuranone, 2,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3(2H)-Benzofuranone, 2,5-dimethyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 3(2H)-Benzofuranone, 2,5-dimethyl- exerts its effects involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . It also interacts with cellular pathways involved in oxidative stress response .
Vergleich Mit ähnlichen Verbindungen
3(2H)-Benzofuranone, 2,5-dimethyl- is often compared with other similar compounds such as:
4-Hydroxy-5-methyl-3(2H)-furanone: Known for its sweet, caramel-like aroma, but with a slightly different flavor profile.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another flavor compound with a fruity aroma, commonly found in various fruits.
The uniqueness of 3(2H)-Benzofuranone, 2,5-dimethyl- lies in its specific aroma profile and its widespread occurrence in nature, making it a valuable compound in the flavor and fragrance industry .
Eigenschaften
Molekularformel |
C10H10O2 |
---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
2,5-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-9-8(5-6)10(11)7(2)12-9/h3-5,7H,1-2H3 |
InChI-Schlüssel |
DQPPICLXWCIFKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)C2=C(O1)C=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.